(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
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Overview
Description
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired dienal structure. The reaction conditions often require the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dienal to corresponding alcohols or alkanes.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal exerts its effects involves interactions with specific molecular targets and pathways. For example, its ability to undergo oxidation and reduction reactions makes it a useful probe for studying redox processes in biological systems. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- (2E,4E,6Z,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Uniqueness
Compared to similar compounds, (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is unique due to its specific arrangement of functional groups and conjugated diene system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-HRCSPUOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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